N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a cyanophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 2-(furan-2-yl)ethylamine under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the cyanophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(2-cyanophenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-(2-cyanophenyl)-N-[2-(pyridin-2-yl)ethyl]ethanediamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both a cyanophenyl group and a furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-10-11-4-1-2-6-13(11)18-15(20)14(19)17-8-7-12-5-3-9-21-12/h1-6,9H,7-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOKEUMRJAXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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